molecular formula C8H13N3OS B3296493 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine CAS No. 893729-75-4

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine

Cat. No. B3296493
CAS RN: 893729-75-4
M. Wt: 199.28 g/mol
InChI Key: NMHAVROYYDYQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine (2-MTA) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic amine that can be synthesized from the reaction of morpholine and thiazole. 2-MTA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Mechanism of Action

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its mechanism of action in scientific research. It is believed to act as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It is also believed to act as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme protein kinase C (PKC), which is involved in cell signaling pathways. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been found to have an agonist effect on the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has several advantages for use in lab experiments. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it has a low toxicity and does not pose any significant safety risks. However, there are some limitations to its use in lab experiments. It has a limited solubility in water, and it is unstable in the presence of light and oxygen.

Future Directions

There are several potential future directions for the study of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine. These include further studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, as well as its potential applications in the treatment of cancer. Additionally, further studies could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted on its potential applications in lab experiments, including its solubility and stability.

Scientific Research Applications

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in scientific research. It has been used as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in the treatment of cancer.

properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHAVROYYDYQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 5
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 6
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.